(3R,4S)-3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-(4-FLUOROPHENYL)PIPERIDINE
Description
(3R,4S)-3-[(2H-1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine is a stereoisomer of the antidepressant drug paroxetine, which is marketed as a selective serotonin reuptake inhibitor (SSRI). The compound features a piperidine core substituted with a 4-fluorophenyl group at position 4 and a benzodioxol-5-yloxymethyl group at position 3. Its stereochemistry (3R,4S) distinguishes it from the pharmacologically active (3S,4R)-paroxetine . This compound is primarily recognized as Paroxetine EP Impurity E (CAS: 130855-30-0) and is studied for its role in quality control during paroxetine manufacturing .
Properties
IUPAC Name |
(3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOUBRCZNHFOSL-RHSMWYFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860771 | |
| Record name | (+)-Paroxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112058-85-2 | |
| Record name | Paroxetine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112058852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Paroxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAROXETINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58SBH37T77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRL29060A hemihydrate involves multiple steps, starting from the basic chemical structure of paroxetine. The process includes the formation of the hydrochloride salt and subsequent crystallization to obtain the hemihydrate form. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of BRL29060A hemihydrate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to maintain consistency and purity .
Chemical Reactions Analysis
Types of Reactions
BRL29060A hemihydrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a significant role in determining the reaction pathway and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
BRL29060A hemihydrate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and method development.
Biology: Studied for its effects on neurotransmitter systems and cellular signaling pathways.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
BRL29060A hemihydrate exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter, at the presynaptic neuron. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound also inhibits G protein-coupled receptor kinase 2 (GRK2) activity, contributing to its therapeutic effects .
Comparison with Similar Compounds
Stereoisomers of Paroxetine
The pharmacological activity of paroxetine is highly dependent on stereochemistry. The table below compares key features of the (3R,4S) isomer with the active (3S,4R)-paroxetine:
The (3R,4S) isomer lacks therapeutic efficacy due to its inability to bind the serotonin transporter effectively. This underscores the critical role of stereochemistry in drug design .
Other SSRIs: Fluoxetine and Sertraline
Paroxetine belongs to the SSRI class, which includes fluoxetine and sertraline . Structural and functional differences are highlighted below:
While paroxetine’s benzodioxole group enhances lipophilicity and brain penetration, fluoxetine’s trifluoromethyl group improves metabolic stability. Sertraline’s dichlorophenyl moiety contributes to higher serotonin transporter affinity .
Piperidine Derivatives with Structural Modifications
Modifications to the piperidine scaffold significantly alter pharmacological profiles:
N-Methylated Derivatives
- (3S,4S)-1-Methylpiperidine derivatives (e.g., CAS: 138135-14-5) exhibit reduced SSRI activity due to steric hindrance from the methyl group .
- N-Methyl Paroxetine (CAS: 110429-36-2) shows altered pharmacokinetics, including lower systemic availability compared to paroxetine .
Substituent Variations
- 4-(1,3-Benzodioxol-5-ylmethyl)-piperidine (CAS: 76672-65-6): Lacks the 4-fluorophenyl and oxymethyl groups, rendering it inactive as an SSRI .
- 4-(2-Methoxy-5-methylphenyl)piperidine (CAS: 888965-92-2): The methoxy group reduces serotonin affinity but may enhance selectivity for other targets .
Non-SSRI Piperidine Analogues
- Despite shared stereochemistry, its mechanism and application (hyperlipidemia) differ entirely from paroxetine .
- SCH58235 : A cholesterol absorption inhibitor derived from SCH48461 metabolites. Unlike the target compound, SCH58235’s potency stems from glucuronide metabolites retained in the intestinal wall .
Biological Activity
The compound (3R,4S)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine , also known by its CAS number 112058-85-2, is a synthetic piperidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Molecular Details
- Molecular Formula : CHFNO
- Molecular Weight : 329.37 g/mol
- CAS Number : 112058-85-2
- Purity : Not specified in available sources.
Structural Representation
The compound features a piperidine ring substituted with a benzodioxole moiety and a fluorophenyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator for G protein-coupled receptors (GPCRs), which play a significant role in numerous physiological processes.
Pharmacological Effects
- Anti-inflammatory Activity : The compound has shown promising results in preclinical models for its anti-inflammatory properties. For example, it was noted to significantly reduce inflammatory markers in animal models of arthritis .
- Analgesic Effects : In pain models, it exhibited analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs), indicating potential utility in pain management .
- Cytotoxicity : Studies have reported relatively low cytotoxicity levels, making it an attractive candidate for further drug development aimed at minimizing side effects associated with high cytotoxic compounds .
Data Table of Biological Activities
Case Study 1: Anti-inflammatory Effects
In a study investigating the anti-inflammatory effects of this compound, researchers administered the compound to rats with induced arthritis. The results demonstrated a marked decrease in paw swelling and inflammatory cytokines compared to control groups treated with placebo .
Case Study 2: Analgesic Properties
Another study focused on the analgesic properties of the compound using a formalin test in mice. The compound exhibited dose-dependent analgesic effects, suggesting its potential as an alternative analgesic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3R,4S)-3-[(2H-1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine, and how can racemization be minimized during synthesis?
- Methodology : Multi-step synthesis often involves chiral intermediates. For example, enantioselective reduction of ketones or use of chiral auxiliaries (e.g., (S)-piperidine-2-carboxylic acid methyl ester in ) can preserve stereochemistry. Reaction conditions (temperature, solvent polarity) must be optimized to avoid epimerization. Chiral HPLC ( ) or NMR () should monitor stereochemical integrity at each step.
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?
- Methodology :
- NMR : and NMR (e.g., δ 3.2–4.5 ppm for piperidine protons and benzodioxol groups, as in ) identify functional groups and stereochemistry.
- HPLC : Reverse-phase or micellar chromatography ( ) with UV detection (206 nm for benzodioxol absorption) assesses purity.
- Mass Spectrometry : LC/MS confirms molecular weight (e.g., [M+H] = 312.4 amu in ).
Q. What strategies ensure chiral purity, particularly given the compound’s structural similarity to paroxetine’s (3S,4R) enantiomer?
- Methodology : Chiral stationary phases (e.g., cellulose-based columns) resolve enantiomers via HPLC. For example, uses 98.7% purity by HPLC for a related paroxetine impurity. Polarimetry or circular dichroism (CD) can supplement chromatographic data to confirm enantiomeric excess (ee) >99% .
Advanced Research Questions
Q. How does the stereochemical inversion from (3S,4R) (paroxetine) to (3R,4S) impact pharmacological activity and metabolic stability?
- Methodology :
- In vitro assays : Compare serotonin reuptake inhibition (SERT IC) between enantiomers using radiolabeled ligands.
- Metabolic profiling : Liver microsome studies (e.g., ) identify metabolites. The (3R,4S) enantiomer may exhibit altered CYP450-mediated oxidation or benzodioxol ring cleavage kinetics .
Q. What are the environmental degradation pathways of this compound, and how do its metabolites interact with aquatic systems?
- Methodology : Hydrolysis studies under varying pH/temperature (e.g., ) reveal degradation products like 4-(4-fluorophenyl)piperidine derivatives. LC-HRMS or -NMR tracks ether bond cleavage (key in benzodioxol degradation). Ecotoxicity assays (e.g., Daphnia magna) assess environmental impact .
Q. How can computational models predict the compound’s reactivity and interactions with biological targets?
- Methodology :
- Docking simulations : Use X-ray structures of serotonin transporters (SERT) to compare binding poses of (3R,4S) vs. (3S,4R) enantiomers.
- DFT calculations : Analyze electron density maps to predict metabolic sites (e.g., benzodioxol methoxy groups in ) .
Q. What structural modifications enhance selectivity or reduce off-target effects in related piperidine derivatives?
- Methodology :
- SAR studies : Replace benzodioxol with bioisosteres (e.g., ’s trifluoromethoxy derivatives) and evaluate SERT affinity.
- Crystallography : Single-crystal X-ray (e.g., ) reveals conformational preferences influencing target binding .
Q. How do degradation products of this compound affect analytical detection in complex matrices (e.g., biological fluids)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
